molecular formula C18H17N3O3 B11372894 2-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11372894
M. Wt: 323.3 g/mol
InChI Key: ROVWBPAEHNBVJW-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound with a complex structure that includes an ethoxy group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenylhydrazine with ethyl benzoate to form an intermediate hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 2-ethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C18H17N3O3/c1-3-23-15-7-5-4-6-14(15)18(22)19-17-16(20-24-21-17)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,19,21,22)

InChI Key

ROVWBPAEHNBVJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)C

Origin of Product

United States

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